Oxymorphone hydrazone

描述

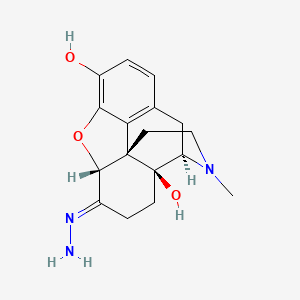

Oxymorphone hydrazone (also referred to as oxymorphazone) is a hydrazone derivative of oxymorphone, a potent μ-opioid receptor agonist. It is synthesized by modifying the 6-keto group of oxymorphone to form a hydrazone bond (R–C=N–NH₂) . This structural alteration confers unique pharmacological properties, including prolonged receptor binding and long-acting analgesic effects due to covalent interactions with opioid receptors .

属性

CAS 编号 |

73697-35-5 |

|---|---|

分子式 |

C17H21N3O3 |

分子量 |

315.37 g/mol |

IUPAC 名称 |

(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C17H21N3O3/c1-20-7-6-16-13-9-2-3-11(21)14(13)23-15(16)10(19-18)4-5-17(16,22)12(20)8-9/h2-3,12,15,21-22H,4-8,18H2,1H3/b19-10+/t12-,15+,16+,17-/m1/s1 |

InChI 键 |

VOFTYIFRRWVMOO-FDUMSJNMSA-N |

SMILES |

CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

手性 SMILES |

CN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

规范 SMILES |

CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

同义词 |

oxymorphazone oxymorphone hydrazone |

产品来源 |

United States |

化学反应分析

General Hydrazone Formation Mechanisms

Hydrazones are typically synthesized via condensation reactions between carbonyl groups (ketones or aldehydes) and hydrazine derivatives. For oxymorphone hydrazone, this would involve reacting the ketone group in oxymorphone (C6 position) with hydrazine or substituted hydrazines .

Key Reaction Steps:

-

Step 1 : Protonation of the carbonyl oxygen in oxymorphone, enhancing electrophilicity.

-

Step 2 : Nucleophilic attack by hydrazine at the carbonyl carbon.

-

Step 3 : Dehydration to form the hydrazone bond (–NH–N=C–) .

Example Reaction Equation :

Potential Reactivity of this compound

While direct studies on this compound are absent, analogous opioid hydrazones exhibit the following reactions:

Chelation with Metal Ions

Hydrazones often coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via the imine (–NH–N=C–) and adjacent functional groups. For this compound, coordination could occur at:

Acid/Base Hydrolysis

Hydrazones are susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carbonyl compound and hydrazine :

Reductive Cleavage

Catalytic hydrogenation or reducing agents (e.g., LiAlH₄) can break the C=N bond, yielding amines:

Comparative Analysis of Opioid Hydrazone Derivatives

While this compound data is unavailable, related morphine and codeine hydrazones provide insights:

Research Gaps and Limitations

-

No peer-reviewed studies directly addressing this compound were found in the provided sources .

-

Exclusion of non-academic platforms (e.g., BenchChem) limits accessible data, though these are generally considered unreliable.

Methodological Recommendations for Future Studies

相似化合物的比较

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。